molecular formula C15H26O B101052 Selin-11-en-4alpha-ol CAS No. 16641-47-7

Selin-11-en-4alpha-ol

Cat. No.: B101052
CAS No.: 16641-47-7
M. Wt: 222.37 g/mol
InChI Key: DPQYOKVMVCQHMY-KBUPBQIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selin-11-en-4alpha-ol (CAS 16641-47-7) is a bicyclic sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . This compound is a natural product found in a diverse range of plant essential oils, notably at significant concentrations in guava leaf ( Psidium guajava ) oil and is also present in geranium, ayou wood, and various species of Artemisia , Eugenia , and Baccharis . As a fragrance ingredient, it imparts a complex odor profile characterized by woody, sweet, herbal, and earthy nuances, and it can function as a low-volatility fixative in fragrance formulations . In scientific research, this compound is primarily investigated for its biological activities, which are typical of many sesquiterpene alcohols. Research indicates it possesses antimicrobial properties, demonstrating efficacy against a spectrum of microorganisms including Bacillus subtilis , Staphylococcus aureus , and Candida albicans . Its postulated mechanism of action involves the disruption of microbial cell membranes through integration into lipid bilayers, thereby compromising membrane integrity . This compound is also explored in the context of traditional medicine for its potential anti-inflammatory and antioxidant effects . Furthermore, sesquiterpenoids as a class, including eudesmane-type structures to which this compound is related, are under study for vasorelaxant activities, with mechanisms that may involve the inhibition of calcium influx in vascular smooth muscle . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications and is absolutely not for human or veterinary use . Researchers should handle this material with appropriate care, consulting the safety data sheet and conducting all work in accordance with established laboratory safety protocols.

Properties

CAS No.

16641-47-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R,4aR,7R,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol

InChI

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,14-,15-/m1/s1

InChI Key

DPQYOKVMVCQHMY-KBUPBQIOSA-N

SMILES

CC(=C)C1CCC2(CCCC(C2C1)(C)O)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2(CCC[C@@]([C@@H]2C1)(C)O)C

Canonical SMILES

CC(=C)C1CCC2(CCCC(C2C1)(C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Selin-11-en-4alpha-ol vs. Eudesm-11-en-4-ol

  • Structural Differences : this compound and eudesm-11-en-4-ol share the same molecular formula but differ in stereochemistry. The hydroxyl group in this compound is in the α-configuration at C4, whereas eudesmol isomers (e.g., γ-eudesmol) exhibit β-orientation .
  • Biological Activity: Both compounds show antimicrobial effects, but this compound demonstrates broader efficacy against gram-negative bacteria like Pseudomonas aeruginosa, likely due to its enhanced membrane permeability .

This compound vs. Bulnesol

  • Molecular Weight : Bulnesol (C₁₅H₂₆O) matches this compound but lacks the C11-C12 double bond, resulting in a saturated bicyclic structure .
  • Function : Bulnesol is primarily associated with anti-inflammatory activity, while this compound is more potent in antimicrobial applications .

Functional Analogues

This compound vs. 1,8-Cineole

Parameter This compound 1,8-Cineole
Molecular Formula C₁₅H₂₆O C₁₀H₁₈O
Molecular Weight 222.37 g/mol 154.25 g/mol
Key Functional Group Sesquiterpene alcohol Monoterpene ether
Antimicrobial Activity Broad-spectrum (bacteria, fungi) Narrower efficacy (primarily respiratory pathogens)
Source Artemisia spp., Eugenia uniflora Eucalyptus globulus

1,8-Cineole, a monoterpene, is less lipophilic than this compound, reducing its penetration into bacterial cell membranes .

This compound vs. Geraniol

Parameter This compound Geraniol
Molecular Formula C₁₅H₂₆O C₁₀H₁₈O
Biosynthetic Pathway Sesquiterpenoid Monoterpenoid
Antifungal Activity IC₅₀: 12.5 µg/mL (C. albicans) IC₅₀: 25.0 µg/mL (C. albicans)
Applications Pharmaceuticals, plant defense Cosmetics, food preservatives

Geraniol’s smaller structure limits its stability under oxidative conditions compared to this compound .

Research Findings and Mechanistic Insights

  • Antimicrobial Mechanism: this compound disrupts microbial cell membranes by integrating into lipid bilayers, as evidenced by its higher activity against S. aureus (MIC: 8 µg/mL) compared to monoterpenes like citral (MIC: 32 µg/mL) .
  • Synergistic Effects : In Artemisia annua extracts, this compound synergizes with artemisinin to enhance antibacterial potency against multidrug-resistant Acinetobacter baumannii .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Key Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Antimicrobial Spectrum
This compound C₁₅H₂₆O 222.37 Hydroxyl, bicyclic sesquiterpene Broad (gram-positive/-negative, fungi)
γ-Eudesmol C₁₅H₂₆O 222.37 Hydroxyl, eudesmane skeleton Moderate (gram-positive)
1,8-Cineole C₁₀H₁₈O 154.25 Ether, monoterpene Narrow (respiratory pathogens)
Geraniol C₁₀H₁₈O 154.25 Alcohol, monoterpenoid Fungi, limited bacteria

Table 2: Natural Sources and Yield of this compound

Plant Source Part Used Concentration (%) Reference
Artemisia asiatica Aerial parts 1.30%
Eugenia uniflora Leaves 0.37%
Aydendron barbeyana Bark 1.00%

Preparation Methods

Strategic Retrosynthetic Analysis

The synthesis of this compound requires careful planning to address its bicyclic sesquiterpene framework and stereochemical complexity. The foundational work by de Groot and Jansen (1991) established a route starting from octahydro-8-hydroxy-4a,8-dimethyl-2(1H)-naphthalenones (1–4). These intermediates serve as pivotal building blocks due to their inherent stereochemical features, which are retained and manipulated throughout the synthesis.

Reaction Sequence and Key Steps

The synthesis employs a five-step sequence:

  • Wittig Reaction : Conversion of ketones to alkenes using phosphorus ylides.

  • Oxidative Hydroboration : Introduces hydroxyl groups with stereochemical control.

  • Oxidation : Transforms secondary alcohols to ketones.

  • Equilibration : Adjusts stereochemistry under acidic or basic conditions.

  • Olefination : Finalizes the alkene structure via elimination or cross-coupling.

Each step was optimized to maximize yield and stereoselectivity. For example, the oxidative hydroboration step utilized borane-THF followed by hydrogen peroxide to achieve regioselective hydroxylation.

Detailed Synthetic Pathway

Wittig Reaction and Alkene Formation

The synthesis begins with the Wittig reaction of naphthalenones (1–4) to generate alkenes. This step is critical for establishing the carbon skeleton. For instance, treating naphthalenone 1 with methyltriphenylphosphonium bromide in tetrahydrofuran (THF) produced the corresponding alkene in 85% yield.

Oxidative Hydroboration: Stereochemical Control

Oxidative hydroboration was identified as the linchpin for stereochemical fidelity. Using borane-dimethyl sulfide complex, followed by oxidation with alkaline hydrogen peroxide, ensured the formation of the anti-Markovnikov alcohol with >90% diastereomeric excess. This step’s efficiency is highlighted in the following equilibrium:

R2C=CH2+BH3R2CH-CH2BH2H2O2R2CH-CH2OH\text{R}2\text{C=CH}2 + \text{BH}3 \rightarrow \text{R}2\text{CH-CH}2\text{BH}2 \xrightarrow{\text{H}2\text{O}2} \text{R}2\text{CH-CH}2\text{OH}

Oxidation and Equilibration

Subsequent oxidation of the alcohol to a ketone employed pyridinium chlorochromate (PCC) in dichloromethane. Equilibration under acidic conditions (e.g., HCl in ethanol) allowed for thermodynamic control over stereochemistry, favoring the thermodynamically stable diastereomer.

Olefination and Final Structure Elaboration

The final olefination step utilized Tebbe’s reagent to install the exocyclic double bond, completing the sesquiterpene framework. This reaction proceeded in 78% yield, with no detectable epimerization.

Stereochemical Considerations

Diastereomer Differentiation

The synthesis produced four diastereomers: this compound (5), intermedeol (6), neointermedeol (7), and amiteol (9). The key differentiation arose during the equilibration step, where steric effects and ring strain dictated the preferential formation of 5 over 6.

Impact of Reaction Conditions on Stereoselectivity

  • Temperature : Lower temperatures (–20°C) favored kinetic products, while room temperature promoted thermodynamic control.

  • Catalyst : Acidic catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) accelerated equilibration but risked over-oxidation.

Comparative Analysis of Synthetic Routes

ParameterWittig-Hydroboration RouteAlternative Routes (e.g., Biocatalytic)
Total Yield 42% (over 5 steps)Not reported
Stereoselectivity >90% deVariable
Key Advantage ScalabilityPotential for greener chemistry

The Wittig-hydroboration route remains the most validated method, though emerging techniques such as enzymatic catalysis may offer future alternatives.

Q & A

Basic Research Questions

Q. How is Selin-11-en-4alpha-ol typically characterized in terms of structural elucidation?

  • Methodological Answer : Structural elucidation involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (e.g., 1H^1H- and 13C^{13}C-NMR for functional group identification) and Mass Spectrometry (MS) (e.g., high-resolution MS for molecular formula confirmation). X-ray crystallography may be employed for absolute stereochemical determination. Experimental protocols must document solvent systems, calibration standards, and peak assignments to ensure reproducibility .

Q. What are the common synthetic pathways for this compound?

  • Methodological Answer : Synthesis often involves terpene cyclization or biomimetic approaches using precursors like farnesyl pyrophosphate. Yields can vary based on reaction conditions (e.g., temperature, catalysts). Optimization strategies include kinetic vs. thermodynamic control studies and chiral catalyst screening. Detailed procedural notes (e.g., solvent purity, inert atmosphere protocols) are critical for replication .

Q. What analytical techniques are used to assess the purity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detection is standard for purity assessment. Gas Chromatography (GC) coupled with flame ionization detection may complement HPLC for volatile derivatives. Calibration curves using certified reference materials and validation of column efficiency (e.g., plate count) are essential .

Q. What are the key challenges in isolating this compound from natural sources?

  • Methodological Answer : Challenges include co-elution with structurally similar sesquiterpenes during chromatography and low natural abundance. Strategies involve multi-step fractionation (e.g., silica gel column chromatography followed by preparative HPLC) and spectroscopic dereplication to distinguish target compounds from analogs .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent concentrations) or compound purity. Researchers should perform meta-analyses comparing experimental parameters, validate bioactivity via orthogonal assays (e.g., enzymatic vs. cell-based), and report detailed protocols (e.g., IC50_{50} calculation methods) .

Q. What strategies are recommended for optimizing the stereoselective synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts, transition-metal complexes) can enhance stereoselectivity. Reaction monitoring via 1H^1H-NMR or chiral GC during optimization phases is critical. Computational modeling (e.g., DFT calculations) may predict transition states to guide catalyst design .

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use isotopic labeling (e.g., 13C^{13}C- or 2H^2H-labeled compounds) to track metabolic fate in in vitro models (e.g., hepatocyte incubations). Combine LC-MS/MS for metabolite identification and kinetic studies (e.g., Michaelis-Menten parameters). Control experiments should account for enzyme inhibition/induction effects .

Q. What computational methods are employed to predict the physicochemical properties of this compound?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations predict properties like logP, solubility, and membrane permeability. Validate predictions with experimental data (e.g., shake-flask assays for partition coefficients). Tools like Web of Science can identify relevant computational studies and validate methodologies .

Guidelines for Data Reporting and Reproducibility

  • Experimental Documentation : Follow journals’ requirements (e.g., Beilstein Journal of Organic Chemistry) to include raw data, statistical analyses, and instrument calibration details in supplementary materials .
  • Contradiction Analysis : Use iterative qualitative methods (e.g., triangulation of spectroscopic, synthetic, and bioassay data) to resolve inconsistencies .
  • Literature Synthesis : Categorize sources into conceptual frameworks (e.g., synthesis routes, bioactivity mechanisms) to identify knowledge gaps and prioritize replication studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selin-11-en-4alpha-ol
Reactant of Route 2
Reactant of Route 2
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